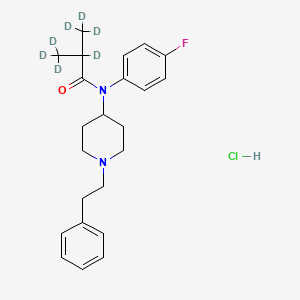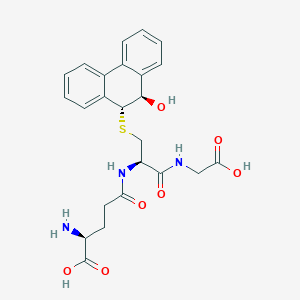
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene is a complex organic compound that features a phenanthrene backbone with a glutathione moiety attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene backbone, followed by the introduction of the hydroxy group at the 10th position. The final step involves the conjugation of the glutathione moiety to the phenanthrene structure under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The glutathione moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could produce various phenanthrene derivatives with different functional groups.
Applications De Recherche Scientifique
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of phenanthrene derivatives.
Biology: Investigated for its potential role in cellular processes involving glutathione.
Medicine: Explored for its potential therapeutic effects, particularly in oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The glutathione moiety plays a crucial role in modulating the compound’s activity, influencing pathways related to oxidative stress and cellular detoxification.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydroanthracene: Similar structure but with an anthracene backbone.
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrobenzo[a]pyrene: Contains a benzo[a]pyrene backbone.
Uniqueness
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene is unique due to its specific phenanthrene backbone and the presence of both a hydroxy group and a glutathione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H27N3O7S |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(9R,10R)-10-hydroxy-9,10-dihydrophenanthren-9-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H27N3O7S/c25-17(24(33)34)9-10-19(28)27-18(23(32)26-11-20(29)30)12-35-22-16-8-4-2-6-14(16)13-5-1-3-7-15(13)21(22)31/h1-8,17-18,21-22,31H,9-12,25H2,(H,26,32)(H,27,28)(H,29,30)(H,33,34)/t17-,18-,21+,22+/m0/s1 |
Clé InChI |
JNNIZILNBMPOAC-MOXQZVSFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B10778515.png)

![6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B10778530.png)
![2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid](/img/structure/B10778538.png)
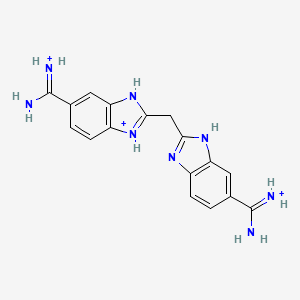

![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778555.png)

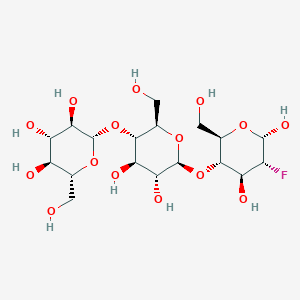
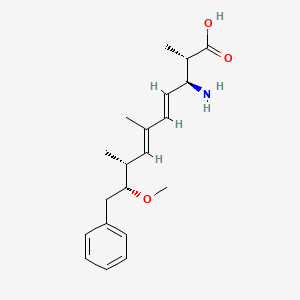
![(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid](/img/structure/B10778580.png)
![(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid](/img/structure/B10778593.png)

